Pbrm1-BD2-IN-7
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Overview
Description
Pbrm1-BD2-IN-7 is a selective and cell-active inhibitor targeting the polybromo-1 (PBRM1) bromodomain. This compound has shown inhibitory activity specifically for the second bromodomain (BD2) of PBRM1 with an IC50 value of 0.29 μM . This compound is primarily used in cancer research due to its ability to inhibit the growth of PBRM1-dependent cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pbrm1-BD2-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity of the product, and implementing safety measures for handling and disposal of chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pbrm1-BD2-IN-7 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It selectively binds to the BD2 of PBRM1, inhibiting its activity .
Common Reagents and Conditions
The binding interaction of this compound with PBRM1-BD2 is typically studied under physiological conditions, including appropriate pH, temperature, and ionic strength. Common reagents used in these studies include buffers, salts, and sometimes co-factors that mimic the cellular environment .
Major Products Formed
The major product of the interaction between this compound and PBRM1-BD2 is the inhibited form of the PBRM1-BD2 bromodomain. This inhibition can lead to downstream effects on cellular processes, particularly in cancer cells .
Scientific Research Applications
Pbrm1-BD2-IN-7 has several scientific research applications:
Cancer Research: It is used to study the role of PBRM1 in cancer, particularly in prostate cancer where PBRM1 acts as a tumor promoter.
Epigenetics: This compound helps in understanding the epigenetic regulation mediated by bromodomains and their impact on gene expression.
Drug Development: It serves as a lead compound for developing new cancer therapeutics targeting bromodomains.
Mechanism of Action
Pbrm1-BD2-IN-7 exerts its effects by selectively binding to the BD2 of PBRM1. This binding inhibits the interaction of PBRM1 with acetylated histone peptides, thereby disrupting the chromatin remodeling activity of the PBAF complex. This inhibition can lead to reduced cellular proliferation and altered gene expression in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Compound 7: Binds to PBRM1-BD5 and SMARCA2/SMARCA4 bromodomains but is less selective compared to Pbrm1-BD2-IN-7.
SMARCA2/SMARCA4 Inhibitors: These compounds also target bromodomains but lack the selectivity for PBRM1-BD2.
Uniqueness
This compound is unique due to its high selectivity and potency for PBRM1-BD2. This selectivity makes it a valuable tool for studying the specific role of PBRM1 in cancer and other biological processes .
Properties
Molecular Formula |
C16H15ClN2O |
---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
5-chloro-2-(2,6-dimethylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H15ClN2O/c1-9-5-3-6-10(2)13(9)15-18-12-8-4-7-11(17)14(12)16(20)19-15/h3-8,15,18H,1-2H3,(H,19,20) |
InChI Key |
OKLYBCNMVQMCRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
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